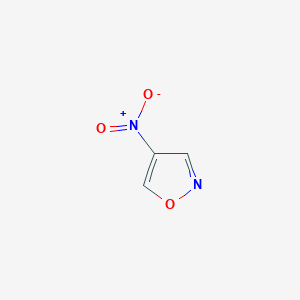

4-Nitroisoxazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-5(7)3-1-4-8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLMLGQOFWRRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462533 | |

| Record name | 4-NITROISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-13-7 | |

| Record name | 4-NITROISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 4 Nitroisoxazole and Its Derivatives

Direct Nitration Approaches for Isoxazole (B147169) Ring Systems

Direct nitration of the isoxazole ring is a common method for introducing a nitro group. However, the regioselectivity of this reaction is highly dependent on the substituents already present on the ring and the specific nitrating agents and reaction conditions employed.

Regioselective Nitration Protocols for 4-Nitroisoxazoles

The nitration of unsubstituted isoxazole typically requires strong acidic conditions. A classic method involves the use of a mixed acid system of sulfuric acid and fuming nitric acid. google.com This approach, however, can be aggressive and may not be suitable for sensitive substrates. clockss.org The position of nitration on substituted isoxazoles is directed by the electronic nature of the existing groups. For instance, the nitration of 3-phenylisoxazole (B85705) can lead to a mixture of isomers, including the 5-(4-nitrophenyl)isoxazole, which can sometimes be mistaken for the 3-substituted isomer.

To achieve regioselectivity, particularly for the synthesis of 4-nitroisoxazoles, careful control of the reaction conditions is crucial. The use of milder nitrating agents and optimized protocols can favor the formation of the desired 4-nitro isomer.

Alternative Nitrating Agents and Optimized Reaction Conditions

To circumvent the harsh conditions of mixed acid nitration, alternative nitrating agents have been explored. researchgate.net One milder approach involves dissolving isoxazole in a mixture of acetic acid and acetic anhydride, followed by the portion-wise addition of ammonium (B1175870) nitrate (B79036). google.com This method is reported to be suitable for industrial production with improved yields and reduced risks. google.com Another alternative is the use of urea (B33335) nitrate in the presence of concentrated sulfuric acid, which often allows for room temperature reactions and simple aqueous workup. rasayanjournal.co.in

The choice of nitrating agent can significantly influence the outcome of the reaction. For instance, iron(III) nitrate has been utilized as both a nitration and cyclization reagent in the synthesis of isoxazoles from alkynes. acs.org Furthermore, bench-stable N-nitroheterocycles have been developed as reagents for the ipso-nitration of arylboronic acids, offering a regioselective route to nitroaromatics under mild conditions. acs.org

De Novo Ring-Closure Strategies for 4-Nitroisoxazole Formation

De novo synthesis involves the construction of the isoxazole ring from acyclic precursors that already contain the necessary nitro functionality or a group that can be converted to a nitro group. This approach often provides better control over the final substitution pattern.

Heterocyclization of α,β-Unsaturated Ketones with Nitro-Reagents

A notable de novo strategy involves the heterocyclization of α,β-unsaturated ketones. A straightforward method for synthesizing 4-nitroisoxazoles utilizes the reaction of aryl/hetaryl-substituted α,β-unsaturated ketones with a tetranitromethane-triethylamine (TNM-TEA) complex or tert-butyl nitrite (B80452) (t-BuONO). researchgate.net This method is praised for its efficiency and broad substrate tolerance under simple reaction conditions. researchgate.net The reaction of primary nitro compounds with activated ketones, such as β-diketones and α-nitroketones, can also lead to the formation of isoxazole derivatives. rsc.org

Table 1: Synthesis of 4-Nitroisoxazoles from α,β-Unsaturated Ketones researchgate.net

| Starting α,β-Unsaturated Ketone | Reagent | Product |

| Aryl/hetaryl-substituted vinylketones | tert-butyl nitrite/H₂O | 4-Nitroisoxazoles |

Cyclization Reactions Involving Nitro-Substituted Precursors

The cyclization of precursors already bearing a nitro group is a direct route to 4-nitroisoxazoles. One such method involves the reaction of nitroacetals with 1-morpholino-2-nitroethene in the presence of phenyl isocyanate, which yields this compound acetals regioselectively and in excellent yields. clockss.org These acetals can then be further functionalized. clockss.org

Another approach is the [3+2] cycloaddition reaction between nitrile N-oxides and conjugated nitroalkenes, which is an effective method for preparing 4-nitro-2-isoxazolines. mdpi.com The required nitroalkenes can be readily obtained from the Henry reaction of nitroalkanes and carbonyl compounds. mdpi.com

A preparation technology for 3-aryl-4-nitroisoxazole compounds involves the cyclization of a compound derived from N-chlorosuccinimide and a substituted benzaldehyde (B42025) oxime with 1-dimethylamino-2-nitroethylene. patsnap.com This method is noted for its mild conditions and easily purified products. patsnap.com

Multicomponent Reaction Sequences for Isoxazole Annulation

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like 4-nitroisoxazoles in a single step from three or more reactants. preprints.org These reactions are advantageous due to their atom economy and reduced number of sequential steps. preprints.org

One example of an MCR is the vinylogous Henry reaction of 3,5-dimethyl-4-nitroisoxazole (B73060) with isatin (B1672199) in water to produce 3-substituted-3-hydroxy isoxazole-oxindole hybrids. researchgate.net While this example starts with a pre-formed this compound, the principle of MCRs can be applied to construct the this compound ring itself. For instance, three-component reactions of 3,5-dimethyl-4-nitroisoxazole have been explored. sigmaaldrich.com

The development of MCRs for the direct synthesis of the this compound core is an active area of research, aiming to combine the efficiency of one-pot reactions with the strategic placement of the nitro group.

1,3-Dipolar Cycloaddition Routes to this compound Derivatives

The [3+2] cycloaddition reaction is a powerful and widely used method for constructing five-membered heterocyclic rings. This strategy involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form a cyclic adduct.

Nitrile Oxide Cycloadditions with Nitroalkenes

A key strategy for synthesizing the this compound framework is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and a conjugated nitroalkene (the dipolarophile). mdpi.comijpcbs.com This approach is highly effective for preparing 4-nitro- and 5-nitro-2-isoxazoline structures, which are direct precursors to 4-nitroisoxazoles after an elimination/aromatization step. mdpi.com

The reaction mechanism is a concerted, polar, single-step process. mdpi.comscielo.br Computational studies within the framework of Molecular Electron Density Theory have shown that these reactions exhibit high regioselectivity. The interaction is typically initiated by a nucleophilic attack from the oxygen atom of the nitrile oxide onto the most electrophilic carbon atom of the nitroalkene (the β-carbon relative to the nitro group). researchgate.net This preferred orientation leads kinetically to the formation of 4-nitro-substituted Δ2-isoxazolines. researchgate.netmdpi.com

The necessary reactants are readily accessible. Nitrile oxides are commonly generated in situ from aldoximes through oxidation or from hydroximoyl halides via dehydrohalogenation. mdpi.com Conjugated nitroalkenes can be prepared from the condensation of nitroalkanes with carbonyl compounds through the Henry reaction, followed by dehydration. mdpi.com The versatility of this method allows for a wide range of substituents on both the nitrile oxide and the nitroalkene, enabling the synthesis of a diverse library of this compound derivatives. researchgate.net

Specialized Synthetic Approaches for this compound Scaffolds

Beyond cycloadditions, other strategic reactions can be adapted to create complex molecules containing the this compound moiety, including powerful carbon-carbon bond-forming reactions and methods to install chirality.

Mukaiyama Reaction Adaptations for this compound Derivatives

The Mukaiyama aldol (B89426) addition is a robust method for carbon-carbon bond formation, typically involving the Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound. nih.govsemanticscholar.org While direct applications featuring the this compound ring as a core component of the silyl enol ether are not extensively documented, the principles of the reaction can be adapted to synthesize its derivatives.

A plausible adaptation involves using a this compound derivative that bears a carbonyl group, such as 3-acetyl-5-methyl-4-nitroisoxazole, as the electrophile. In this scenario, the Lewis acid would activate the ketone, making it susceptible to attack by a silyl enol ether nucleophile to form a β-hydroxy ketone adduct. nih.gov The general mechanism involves the activation of the aldehyde or ketone by the Lewis acid (e.g., TiCl₄, SnCl₄), followed by the nucleophilic attack of the silyl enol ether. nih.govsemanticscholar.org A subsequent aqueous workup provides the desired aldol product.

Vinylogous Mukaiyama aldol reactions, which extend the conjugation of the enolate system, have also been explored with related heterocyclic systems like silyloxyfurans and silyloxypyrroles. mdpi.combeilstein-journals.org This suggests a potential route where a silyl dienol ether derived from a suitably functionalized isoxazole could react with an aldehyde. For instance, a vinylogous aldol reaction of 5-alkyl-4-nitroisoxazoles with paraformaldehyde has been developed, demonstrating the formation of a C-C bond at the α-position of the 5-alkyl group. acs.org Although this specific example proceeds through an organocatalytic pathway rather than a traditional Lewis acid-mediated Mukaiyama reaction, it highlights the reactivity of the vinylogous position on the this compound scaffold.

Asymmetric Synthesis of Chiral this compound Precursors

The development of methods for the asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in pharmacology. Creating chiral precursors that incorporate the this compound scaffold can be achieved through several strategies, most notably through the use of chiral catalysts or chiral auxiliaries. fishersci.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. fishersci.com After the desired chiral center has been created, the auxiliary is removed and can often be recycled. While specific examples for this compound are emerging, this remains a powerful and general strategy.

More recently, organocatalysis has proven to be a highly effective tool. An asymmetric organocatalytic cascade reaction of a this compound derivative with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, has been reported to produce highly functionalized, 1,2,3-trisubstituted cyclopropane (B1198618) products. These cyclopropanes, which serve as valuable chiral precursors, were obtained in high yields with excellent control of enantiopurity (up to 99% ee). researchgate.net This method demonstrates a vinylogous Michael-initiated ring closure (MIRC) reaction as a powerful tool for generating chiral complexity. researchgate.net

The reaction between 3,5-dimethyl-4-nitroisoxazole and various α,β-unsaturated aldehydes, catalyzed by a chiral diphenylprolinol silyl ether, yields these chiral cyclopropane precursors with significant stereocontrol.

Table 1: Asymmetric Organocatalytic Synthesis of Chiral Cyclopropane Precursors from this compound Derivatives This table summarizes the results of the asymmetric cascade reaction between 3,5-dimethyl-4-nitroisoxazole and various α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine.

| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Cinnamaldehyde | 96 | 7:1 | 98 |

| 2 | (E)-3-(4-chlorophenyl)acrylaldehyde | 98 | 6:1 | 99 |

| 3 | (E)-3-(4-methoxyphenyl)acrylaldehyde | 95 | 8:1 | 97 |

| 4 | (E)-3-(2-nitrophenyl)acrylaldehyde | 92 | 10:1 | 99 |

| 5 | (E)-Hex-2-enal | 75 | 4:1 | 95 |

Advanced Reactivity and Mechanistic Transformations of 4 Nitroisoxazole

Nucleophilic Reactivity at the C5-Methyl/Methylene (B1212753) Position in 4-Nitroisoxazole Derivatives

The methyl or methylene group at the C5-position of 3,5-dialkyl-4-nitroisoxazoles exhibits notable reactivity. This reactivity stems from the electron-withdrawing nature of the nitro group at the 4-position, which facilitates the generation of a carbanion at the C5-methyl/methylene position. researchgate.netresearchgate.net This carbanion can then participate in a variety of nucleophilic reactions. researchgate.net

The electron-withdrawing nitro group at the 4-position of the isoxazole (B147169) ring plays a crucial role in increasing the acidity of the protons on the adjacent C5-methyl or methylene group. unibo.itmdpi.com This allows for deprotonation by weak bases to form a resonance-stabilized carbanion. unibo.itasccollegekolhar.insiue.edu The negative charge is delocalized onto the nitro group, which effectively stabilizes the carbanion intermediate. asccollegekolhar.insiue.eduslideshare.net This stabilization is a key factor in promoting the nucleophilic character of the C5-position. mdpi.comresearchgate.net The 4-nitroisoxazolyl group's ability to stabilize an adjacent negative charge has been a cornerstone of its synthetic utility. mdpi.com

The carbanion generated from 3,5-dialkyl-4-nitroisoxazoles can act as a nucleophile in reactions with carbonyl compounds, such as aldehydes and ketones, in what is known as a vinylogous Henry or nitroaldol reaction. researchgate.netresearchgate.net This reaction leads to the formation of β-hydroxy nitro compounds. researchgate.net For instance, the reaction of 3,5-dialkyl-4-nitroisoxazoles with isatins has been successfully carried out in water to produce isoxazole-substituted 3-hydroxy-2-oxindole derivatives in excellent yields. rsc.org Similarly, reactions with other aldehydes and trifluoromethyl ketones have been reported, demonstrating the broad scope of this transformation. researchgate.netjyu.fi The development of enantioselective versions of this reaction has also been a significant area of research. jyu.fi

A notable application is the catalyst-free Henry reaction of 3,5-dimethyl-4-nitroisoxazole (B73060) and isatin (B1672199) in water, which yields 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones. researchgate.net These products can then undergo a retro-Henry reaction followed by Friedel-Crafts alkylation. researchgate.net

The activated C5-methyl group of 3,5-dimethyl-4-nitroisoxazole can participate in Knoevenagel condensations with various aldehydes. researchgate.netresearchgate.net This reaction typically involves a base catalyst, such as piperidine (B6355638) or pyrrolidine (B122466), and results in the formation of 5-styryl-3-methyl-4-nitroisoxazoles. rsc.orgrsc.org These condensation products are valuable intermediates, often used as Michael acceptors in subsequent reactions. rsc.org The reaction can be performed efficiently using grinding techniques, offering a green chemistry approach. rsc.org For example, a one-pot synthesis of functionalized isoxazole-thiolane hybrids utilizes an initial Knoevenagel condensation. rsc.orgrsc.orgdntb.gov.ua

Table 1: Examples of Knoevenagel Condensation Reactions with 3,5-Dimethyl-4-nitroisoxazole

| Aldehyde | Catalyst | Product | Reference |

|---|---|---|---|

| Various aromatic aldehydes | Pyrrolidine (10 mol%) | 5-Styryl-3-methyl-4-nitroisoxazoles | rsc.org |

| Aldehydes | Piperidine (30 mol%) | Isoxazole-styrene intermediates | rsc.org |

The carbanion derived from 4-nitroisoxazoles can also act as a nucleophile in Mannich reactions. researchgate.net This involves the addition of the this compound derivative to an imine. Asymmetric Mannich-type reactions have been developed using chiral phase-transfer catalysts, such as amide phosphonium (B103445) salts, to afford enantioenriched products. researchgate.netacs.org For example, the reaction of 3,5-disubstituted-4-nitroisoxazoles with isatin-derived imines produces 3-isoxazolylmethyl-substituted 3-aminooxindoles with high yields and enantioselectivities. acs.orgchinesechemsoc.org These reactions highlight the utility of 4-nitroisoxazoles in constructing complex, nitrogen-containing chiral molecules. researchgate.netresearchgate.net

The unsaturated systems generated from the Knoevenagel condensation of 4-nitroisoxazoles, such as 4-nitro-5-styrylisoxazoles, are excellent Michael acceptors. researchgate.netrsc.org They can undergo both 1,4- and 1,6-conjugate additions with a variety of nucleophiles. researchgate.net These reactions provide access to a wide range of functionalized isoxazole derivatives. rcsi.com

For instance, the Michael addition of activated methylene compounds like ethyl 2-nitroacetate and alkyl 2-cyanoacetates to 5-styryl-3-methyl-4-nitroisoxazoles has been achieved in a one-pot, tandem grinding process that combines aldol (B89426) condensation and Michael addition. rsc.orgrsc.org Furthermore, asymmetric 1,6-Michael additions of arylthiols to 3-methyl-4-nitro-5-alkenyl-isoxazoles have been developed using bifunctional catalysts. researchgate.net The 1,6-conjugate addition of β,γ-unsaturated butenolides to 3-methyl-4-nitro-5-alkenyl isoxazoles has also been reported, generating sterically congested vicinal quaternary and tertiary stereocenters. acs.org

Table 2: Examples of Michael Addition Reactions with this compound Derivatives

| Michael Acceptor | Nucleophile | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 5-Styryl-3-methyl-4-nitroisoxazoles | Ethyl 2-nitroacetate, alkyl 2-cyanoacetates | Et₃N | 3,4,5-Trisubstituted isoxazoles | rsc.orgrsc.org |

| 3-Methyl-4-nitro-5-alkenyl-isoxazoles | Arylthiols | Takemoto's thiourea (B124793) catalyst | Chiral sulfur compounds with a 4-nitroisoxazol-5-yl moiety | researchgate.net |

| 3-Methyl-4-nitro-5-alkenyl isoxazoles | β,γ-Unsaturated butenolides | Bifunctional squaramide | Densely functionalized enantioenriched γ,γ-disubstituted butenolides | acs.org |

| 4-Nitro-5-styrylisoxazoles | Indoline, 1H-benzotriazole, O-benzylhydroxylamine | Organocatalyst | Aza-Michael adducts | rcsi.com |

Mannich Reactions Involving this compound Nucleophiles.

Electrophilic Functionalization of this compound Derivatives

While the nucleophilic reactivity at the C5-position is a dominant feature, electrophilic functionalization of the this compound ring system is also possible. The presence of the nitro group generally deactivates the ring towards electrophilic substitution. However, under specific conditions, electrophilic reactions can occur. For example, the electrophilic chlorination of 3,5-dimethyl-4-nitroisoxazole with N-chlorosuccinimide (NCS) in the presence of a basic promoter has been reported, leading to the formation of 3-methyl-4-nitro-5-trichloromethylisoxazole. nih.gov This trichloromethylated product can then undergo further reactions, such as aromatic amination. nih.gov

Additionally, the isoxazole ring itself can be subjected to electrophilic attack, particularly at the 4-position in the absence of a nitro group. unibo.it However, the strong electron-withdrawing nature of the nitro group in this compound makes direct electrophilic substitution on the ring challenging, often requiring harsh conditions. unibo.it Research has also explored the direct nucleophilic difluoromethylation of aromatic isoxazoles activated by electron-withdrawing groups like the nitro group at the 4-position. scienceopen.com

Selective Halogenation Strategies (e.g., Chlorination)

The halogenation of 4-nitroisoxazoles, specifically at the methyl group of 3,5-dimethyl-4-nitroisoxazole, has been a subject of focused investigation. rcsi.comnih.gov Traditional radical halogenation conditions using reagents like N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), and sulfuryl chloride have proven to be largely ineffective. nih.govacs.org This has shifted the focus towards electrophilic halogenation strategies.

Electrophilic chlorination of 3,5-dimethyl-4-nitroisoxazole with NCS necessitates the presence of a basic promoter to proceed. nih.govacs.org The choice of the base is critical; for instance, triethylamine (B128534) can lead to the degradation of the substrate. nih.govacs.org The structural rigidity of the nitrogenous base plays a significant role in both the reactivity and stability of the reaction. nih.gov A key finding is the complete regioselectivity and chemoselectivity of the chlorination, which exclusively yields the trichlorinated derivative, 3-methyl-4-nitro-5-trichloromethylisoxazole, regardless of the stoichiometric amount of the chlorinating agent used. nih.gov This high degree of selectivity is attributed to the progressive increase in the acidity of the α-protons with each successive chlorination. nih.gov

Similarly, the bromo-analogue, 3-methyl-4-nitro-5-tribromomethylisoxazole, can be synthesized in good yield using N-bromosuccinimide (NBS). nih.gov

Reactivity of Halogenated 4-Nitroisoxazoles

The introduction of halogens onto the side chain of 4-nitroisoxazoles unlocks a rich field of subsequent chemical transformations. The resulting polyfunctional derivatives, such as 3-methyl-4-nitro-5-trichloromethylisoxazole, serve as versatile building blocks in organic synthesis. rcsi.com

One of the most notable reactions of these halogenated compounds is their participation in haloform-type reactions. For instance, 3-methyl-4-nitro-5-trichloromethylisoxazole reacts with various nucleophiles, including primary and secondary amines, to produce 5-aminoisoxazoles. rcsi.comnih.gov This transformation proceeds through a metal-free heteroaromatic amination via a proposed vinylogous nitro-haloform reaction mechanism. nih.govacs.org This mechanism involves a 1,4-conjugate addition of the amine nucleophile to the vinylogous nitro-trichloromethane system, followed by the elimination of chloroform. nih.govacs.org

Furthermore, monochlorinated derivatives like 3-methyl-4-nitro-5-chloromethylisoxazole can undergo Darzens condensation with aldehydes and ketones to furnish α,β-epoxyisoxazoles and α,β-epoxyesters. rcsi.com The reactivity of 5-halomethyl-4-nitroisoxazoles has also been explored in asymmetric organocatalytic cascade reactions with α,β-unsaturated aldehydes, leading to the formation of 1,2,3-trisubstituted cyclopropanes. researchgate.net

Chemoselective Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group on the 4-position of the isoxazole ring to an amino group is a crucial transformation for accessing a variety of functionalized derivatives. A significant challenge in this process is the preservation of the isoxazole ring, which can be susceptible to cleavage under certain reductive conditions. researchgate.netclockss.org

Various methods have been developed to achieve the chemoselective reduction of the nitro group. The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a common approach. masterorganicchemistry.com Specifically, the use of Zn in acetic acid has been shown to chemoselectively reduce the nitro group in a derivative of 3,5-dimethyl-4-nitroisoxazole while preserving the optical purity of the molecule. acs.org Tin(II) chloride in hydrochloric acid is another mild reagent used for this purpose.

Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also an effective method for converting the nitro group to an amine. masterorganicchemistry.com To prevent the cleavage of the isoxazole N-O bond, which can occur during catalytic hydrogenation, poisoned catalysts like the Lindlar catalyst (palladium on lead) can be employed. researchgate.net Other mild conditions include the use of zinc dust with ammonium (B1175870) formate (B1220265) in a methanol (B129727) and THF solvent system. researchgate.net

Preservation of the Isoxazole Ring System During Reduction

The isoxazole ring is generally stable to oxidizing agents, acids, and bases, particularly in 3,5-disubstituted derivatives. clockss.org However, the N-O bond within the ring is susceptible to cleavage under catalytic hydrogenation, which can lead to the formation of β-amino enones. clockss.org

The key to preserving the isoxazole ring during the reduction of the 4-nitro group lies in the careful selection of reagents and reaction conditions. Mild reducing agents are generally preferred. For instance, tin(II) chloride is considered a very mild reagent that is unlikely to affect other sensitive functional groups. researchgate.net When catalytic hydrogenation is employed, the choice of catalyst and the presence of poisons are critical. The use of a poisoned catalyst like the Lindlar catalyst helps to prevent the molecule from lying flat on the catalyst surface, thereby reducing the likelihood of ring cleavage. researchgate.net

The successful selective reduction of the nitro group without affecting the isoxazole ring has been demonstrated in the synthesis of 4-amino-3-(2-furyl)-5-methylisoxazole from its nitro precursor. clockss.org This highlights the feasibility of achieving chemoselectivity with the appropriate choice of reductive methodology.

Ring Transformation Reactions of 4-Nitroisoxazoles

The isoxazole ring, particularly in 4-nitro substituted systems, can be considered a masked functional group that can be transformed into other valuable moieties under specific reaction conditions. This strategic unmasking opens up avenues for the synthesis of diverse molecular architectures.

Conversion of the Isoxazole Moiety to Carboxylic Acids

A significant transformation of the this compound ring is its conversion into a carboxylic acid group. researchgate.netacs.org This ring-opening reaction, sometimes referred to as the Sarti Fantoni reaction, typically occurs under basic conditions. nih.govacs.org For example, treatment with aqueous sodium hydroxide (B78521) can effectively open the isoxazole ring to form a carboxylate. acs.orgacs.org

This transformation is particularly useful as it allows the this compound moiety to serve as a surrogate for a carboxylic acid. acs.org For instance, an allylic-allylic alkylation product containing a this compound group was successfully converted to the corresponding dicarboxylic acid derivative upon treatment with aqueous sodium hydroxide, followed by esterification. acs.org Importantly, this transformation can proceed with the preservation of stereochemical integrity at adjacent chiral centers. acs.org The ability to unmask a carboxylic acid from the stable isoxazole ring provides a powerful tool in multistep organic synthesis. researchgate.net

Cascade and Domino Reaction Sequences Involving 4-Nitroisoxazoles

The unique reactivity of 4-nitroisoxazoles makes them excellent candidates for participation in cascade and domino reactions, allowing for the rapid construction of complex molecular scaffolds from simple precursors. These sequential reactions, where the first transformation sets the stage for subsequent bond-forming events in a single pot, are highly efficient in terms of atom economy and operational simplicity. rsc.orgrsc.org

The methyl or methylene group at the 5-position of 3,5-dialkyl-4-nitroisoxazoles is activated by the adjacent nitro group, enabling the generation of a carbanion. researchgate.net This carbanion can then participate in a variety of reactions that can initiate cascade sequences, including Knoevenagel condensations, vinylogous nitroaldol (Henry-type) reactions, Mannich reactions, and Michael additions. researchgate.net

The unsaturated systems generated from these initial reactions are themselves primed for further transformations within a cascade sequence, such as 1,4- and 1,6-Michael additions, epoxidations, aziridinations, and various cycloaddition reactions. researchgate.net An example of such a cascade is the reaction of 5-halomethyl-4-nitroisoxazoles with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, which proceeds through an asymmetric organocatalytic cascade to yield 1,2,3-trisubstituted cyclopropanes. researchgate.net

Furthermore, a novel cascade pathway has been proposed for the deprotection of N-isoxazolyl amines, which involves a tandem ring-opening of the this compound to a carboxylate, followed by decarboxylation. nih.govacs.org The development of domino reactions involving isoxazoles is an active area of research, with electrochemical methods also being explored to initiate these complex transformations for the synthesis of diverse heterocyclic compounds. rsc.orgrsc.org

Applications of 4 Nitroisoxazole As a Strategic Building Block in Organic Synthesis

Construction of Diverse Functionalized Molecular Architectures

The singular reactivity of the 3,5-dimethyl-4-nitroisoxazole (B73060) variant has been extensively studied, establishing it as a versatile tool for creating valuable biologically active compounds and active pharmaceutical ingredients (APIs). rcsi.comnih.gov The activated methyl group at the C5 position readily undergoes deprotonation to form a nucleophilic species. This nucleophile is adept at participating in a variety of classical and modern organic transformations.

Key reactions leveraging this reactivity include:

Knoevenagel Condensation: Reaction with aldehydes and ketones to form 5-alkenyl-isoxazole derivatives. researchgate.netresearchgate.net

Vinylogous Addition Reactions: The generated carbanion engages in vinylogous nitroaldol (Henry-type), Mannich, and Michael additions. researchgate.netresearchgate.net

The unsaturated systems produced from these initial condensations serve as versatile intermediates for a plethora of subsequent transformations. These include 1,4- and 1,6-Michael additions, epoxidation, aziridination, dihydroxylation, and various cycloaddition reactions, leading to the synthesis of complex and highly functionalized organic molecules in both racemic and asymmetric forms. researchgate.netresearchgate.net The ambiphilic nature of the vinylogous nitromethane (B149229) system within the 4-nitroisoxazole ring allows for its application in a broad range of synthetic transformations. nih.gov

Enantioselective Synthesis of Chiral Compounds Utilizing 4-Nitroisoxazoles

The well-defined structure of the this compound nucleus allows it to form specific interactions with chiral catalysts, making it an excellent substrate for asymmetric synthesis. unibo.it This has enabled the development of several highly enantioselective methodologies for producing valuable chiral molecules.

Asymmetric Allylic Alkylation Reactions with this compound Pronucleophiles

Researchers have successfully utilized 3,5-dimethyl-4-nitroisoxazole as a vinylogous pronucleophile in the asymmetric allylic-allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates. acs.orgnih.gov This reaction, conducted under nucleophilic catalysis with dimeric cinchona alkaloids, yields products with excellent enantioselectivity. acs.orgnih.gov The reaction provides direct access to highly functionalized products that can be further elaborated. beilstein-journals.orgresearchgate.net A key feature of this methodology is the ability to transform the this compound moiety into a carboxylic acid group under basic conditions, offering a pathway to chiral dicarboxylic acid derivatives while largely maintaining the optical purity established in the catalytic step. acs.org

Table 1: Asymmetric Allylic Alkylation of MBH Carbonates with 3,5-Dimethyl-4-nitroisoxazole

| Catalyst | Product Yield | Enantiomeric Excess (ee) | Key Feature | Reference |

| Dimeric Cinchona Alkaloids | High | Excellent | Provides access to chiral dicarboxylic acids | acs.org, nih.gov |

Enantioselective Vinylogous Amination Reactions

An efficient method for the enantioselective vinylogous amination of 5-alkyl-4-nitroisoxazoles has been developed. acs.orgnih.gov This reaction employs a novel chiral dipeptide-based urea-amide-guanidinium phase-transfer catalyst and uses sodium acetate (B1210297) (NaOAc) as a mild base. acs.orgnih.govfigshare.com The process affords valuable and otherwise difficult-to-synthesize chiral isoxazole (B147169) derivatives that feature a single stereocenter at the α-position. anu.edu.au The reactions proceed in high yields and with excellent enantioselectivities for a range of this compound derivatives bearing various alkyl and aryl substituents. anu.edu.au The resulting α-functionalized vinylogous adducts have demonstrated synthetic utility, being convertible into chiral acids, esters, and amino alcohols. anu.edu.au

Table 2: Enantioselective Vinylogous Amination of 5-Alkyl-4-nitroisoxazoles

| Catalyst | Base | Product Yield | Enantiomeric Excess (ee) | Substrate Scope | Reference |

| Chiral Dipeptide-based Guanidinium | NaOAc | 81-96% | 58-95% | Alkyl, aryl, and heteroaryl at C3 | acs.org, anu.edu.au |

Enantioselective Cyclopropanation of this compound Derivatives

The asymmetric organocatalytic cascade reaction of this compound derivatives with α,β-unsaturated aldehydes represents a powerful method for synthesizing chiral cyclopropanes. dntb.gov.ua Catalyzed by a chiral secondary amine, this approach yields 1,2,3-trisubstituted cyclopropane (B1198618) products in high isolated yields (up to 98%) and with very high enantiopurity (up to 99% ee), although with moderate diastereoselectivities. dntb.gov.uaresearchgate.net Another advanced strategy involves the asymmetric vinylogous Michael Initiated Ring Closure (MIRC) of this compound derivatives with N-Boc isatylidene malonates. rsc.org This reaction, promoted by a cinchonidine-derived bifunctional urea (B33335) catalyst, proceeds through a vinylogous Michael addition followed by an intramolecular alkylation to produce highly enantioenriched spiro-cyclopropyl oxindole (B195798) derivatives in high yields and with excellent stereoselectivity. rsc.org

Access to Complex Heterocyclic and Polycyclic Systems

Dearomative Cycloaddition Reactions with 4-Nitroisoxazoles

Dearomative cycloaddition reactions of 4-nitroisoxazoles provide a direct and efficient route to complex bicyclic and polycyclic isoxazoline (B3343090) derivatives. rsc.org One established method is the phosphine-catalyzed dearomative [3+2] annulation of 4-nitroisoxazoles with allenoates or Morita-Baylis-Hillman (MBH) carbonates. rsc.orgrsc.org This approach exhibits a broad substrate scope and high functional group compatibility, producing bicyclic isoxazolines with excellent regioselectivity and diastereoselectivity. rsc.orgrsc.org The reaction can be performed on a gram scale, highlighting its practical utility. rsc.org

In a complementary approach, the first transition-metal-catalyzed dearomative cycloaddition of isoxazoles has been reported, utilizing catalytically generated zwitterionic π-allyl palladium species. acs.orgnih.gov This enantioselective reaction with substrates like vinylethylene carbonate proceeds in the presence of a palladium catalyst and a chiral ligand, such as (S)-DTBM-SEGPHOS, to afford bicyclic isoxazolines in good to high yields and with outstanding enantioselectivities (up to 99% ee). acs.orgnih.govresearchgate.net The resulting cycloadducts can be transformed into novel tetracyclic skeletons, further expanding the synthetic potential of this methodology. acs.orgnih.gov

Synthesis of α,β-Epoxyisoxazoles and α,β-Epoxyesters

The synthesis of α,β-epoxyisoxazoles can be achieved through a Darzens-type condensation reaction. rcsi.com This method utilizes a chlorinated derivative of this compound, such as 3-methyl-4-nitro-5-chloromethylisoxazole, as the key starting material. The presence of the electron-withdrawing this compound ring system acidifies the protons on the 5-chloromethyl group, facilitating the formation of a carbanion in the presence of a base.

This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The subsequent intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces the chloride ion, leading to the formation of the epoxide ring. This process yields α,β-epoxyisoxazoles, which are valuable intermediates themselves. rcsi.comgrafiati.com The isoxazole ring in these products can be further manipulated; for instance, it can be converted into an ester functionality, thereby providing a route to α,β-epoxyesters. rcsi.com Research has highlighted the investigation of cinchona-derived phase-transfer catalysts for stereoselective control in the Darzens reaction between a mono-chlorinated 3,5-dimethyl-4-nitroisoxazole and benzaldehyde (B42025). grafiati.com

Furthermore, unsaturated systems derived from the Knoevenagel condensation of 3,5-dialkyl-4-nitroisoxazoles are effective substrates for epoxidation reactions, showcasing another pathway to these valuable intermediates. researchgate.net

Synthesis of Pyrrole (B145914) and Dihydropyrrole Derivatives

The electron-deficient character of the double bond in 5-styryl derivatives of 3-methyl-4-nitroisoxazole (B73355) makes them excellent substrates for cycloaddition and conjugate addition reactions, providing efficient pathways to highly substituted pyrroles and dihydropyrroles.

One prominent method is the van Leusen [3+2] cycloaddition reaction between 3-methyl-4-nitro-5-styrylisoxazoles and tosylmethyl isocyanide (TosMIC). researchgate.net This one-pot synthesis proceeds smoothly under basic conditions at ambient temperature, yielding a diverse range of polysubstituted 3-(isoxazol-5-yl)pyrroles. The reaction tolerates a wide variety of substituents on the styryl moiety. researchgate.net

The reaction is initiated by the deprotonation of TosMIC by a base (e.g., K2CO3) to form a nucleophilic intermediate. This intermediate attacks the β-carbon of the styryl group (a Michael-type addition), followed by an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to afford the aromatic pyrrole ring.

Table 1: Synthesis of Isoxazolylpyrroles via [3+2] Cycloaddition of (E)-3-methyl-4-nitro-5-styrylisoxazoles with TosMIC researchgate.net

| Entry | Styrylisoxazole Substituent (Ar) | Product | Yield (%) |

| 1 | 4-Bromophenyl | 5-(4-(4-Bromophenyl)-1H-pyrrol-3-yl)-3-methyl-4-nitroisoxazole | 88 |

| 2 | 4-Nitrophenyl | 3-Methyl-4-nitro-5-(4-(4-nitrophenyl)-1H-pyrrol-3-yl)isoxazole | 90 |

| 3 | 3-Chlorophenyl | 5-(4-(3-Chlorophenyl)-1H-pyrrol-3-yl)-3-methyl-4-nitroisoxazole | 86 |

| 4 | 2-Tolyl | 3-Methyl-4-nitro-5-(4-(o-tolyl)-1H-pyrrol-3-yl)isoxazole | 92 |

In a related strategy, the reaction of 3-methyl-4-nitro-5-styrylisoxazoles with isocyanoacetate esters, such as ethyl isocyanoacetate, provides access to functionalized 2,3-dihydropyrroles. thieme-connect.deuni.lu This transformation proceeds via a Michael addition of the isocyanoacetate enolate to the activated styryl double bond, followed by an intramolecular nucleophilic ring closure. This constitutes a formal [3+2] addition where the resulting dihydropyrroles can be obtained with high diastereoselectivity. thieme-connect.deuni.lu

Computational and Theoretical Investigations of 4 Nitroisoxazole Chemistry

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations have become an indispensable tool for mapping the intricate pathways of reactions involving 4-nitroisoxazole derivatives. By modeling the structures of reactants, intermediates, transition states, and products, researchers can construct a detailed picture of the reaction landscape.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to elucidate the mechanisms of complex organic transformations. In the context of this compound chemistry, DFT calculations have been instrumental in evaluating the feasibility of proposed reaction pathways.

A notable example is the theoretical investigation of the 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed vinylogous Henry reaction between isatin (B1672199) and 3,5-dimethyl-4-nitroisoxazole (B73060). rsc.orgrsc.org Researchers used DFT methods, specifically the M06-2X and B3LYP functionals, to explore three potential reaction mechanisms in water. rsc.org

Path A: Involves the direct catalysis by DABCO, starting with a proton transfer from the methyl group of the nitroisoxazole to the DABCO catalyst. rsc.orgrsc.org

Path B: A water molecule, activated by the catalyst, facilitates the initial proton transfer. rsc.org

Path C: A non-catalyzed pathway involving three auxiliary water molecules. rsc.org

The calculations concluded that Path A, the direct catalysis pathway, was the most favorable. rsc.orgrsc.org Similarly, DFT studies on the enantioselective vinylogous amination of 5-alkyl-4-nitroisoxazoles predicted that the reaction's efficiency relies on cooperative multiple hydrogen-bonding and ion-pairing interactions between the nucleophile, a base (NaOAc), and the phase-transfer catalyst. anu.edu.auacs.org These computational models are crucial for understanding how catalysts and reagents interact to facilitate the desired transformation. anu.edu.au

By calculating the energy at each stage of a reaction, an energy profile can be constructed. chemguide.co.uksolubilityofthings.com The peaks on this profile represent transition states, and the energy required to overcome them is the activation barrier (activation energy), which is a key determinant of the reaction rate. chemguide.co.uksolubilityofthings.com

In the study of the DABCO-catalyzed vinylogous Henry reaction, DFT calculations provided the free energy barriers for each elementary step. rsc.org The analysis revealed that the first step—the deprotonation of the methyl group on the 3,5-dimethyl-4-nitroisoxazole—is the rate-determining step for all proposed pathways. rsc.org Path A was identified as the most kinetically favorable due to its significantly lower activation barrier compared to Paths B and C. rsc.org

| Pathway | Step | ΔG≠ (kcal/mol) at M06-2X Level | Description |

|---|---|---|---|

| Path A (DABCO-catalyzed) | Step 1 | 21.2 | Proton transfer (Rate-determining) |

| Step 2 | 5.0 | C-C bond formation | |

| Step 3 | -2.4 | Proton transfer to form product | |

| Path B (Water-assisted) | Step 1 | 27.6 | Proton transfer (Rate-determining) |

| Step 2 | Low/No Barrier | Subsequent steps | |

| Path C (Uncatalyzed) | Step 1 | 34.0 | Proton transfer (Rate-determining) |

| Step 2 | 6.1 | Subsequent step |

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation.

Analysis of Electronic Properties and Molecular Orbital Interactions in this compound Systems

The reactivity of this compound is fundamentally governed by its electronic structure. The powerful electron-withdrawing nitro group significantly influences the electron distribution across the isoxazole (B147169) ring, activating adjacent positions for various chemical transformations. unibo.it

Computational analyses, such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, are used to quantify these electronic effects.

FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. A small HOMO-LUMO gap generally indicates higher reactivity. bhu.ac.in In the enantioselective amination of 5-alkyl-4-nitroisoxazoles, theoretical studies showed that the catalyst functions by reducing the HOMO-LUMO energy gap, thereby facilitating the deprotonation of the nucleophile. anu.edu.auacs.org

MEP and Fukui Functions: These tools predict the most likely sites for electrophilic and nucleophilic attack. bhu.ac.injmaterenvironsci.com For 3,5-dimethyl-4-nitroisoxazole, quantum chemical calculations performed as part of a corrosion inhibition study determined key electronic parameters. jmaterenvironsci.com The negative total energy indicates a stable molecule, while the dipole moment suggests significant polarity, which can enhance its adsorption onto surfaces. jmaterenvironsci.com

| Parameter | Value |

|---|---|

| Total Energy (a.u.) | -509.68 |

| Dipole Moment (Debye) | 2.47 |

| EHOMO (eV) | -7.91 |

| ELUMO (eV) | -3.11 |

| Energy Gap (ΔE) (eV) | 4.80 |

Solvation Effects on Reactivity via Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

While DFT calculations with continuum solvation models can provide valuable insights, a more explicit treatment of the solvent is often necessary to accurately capture its influence on reaction rates and mechanisms. rsc.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a powerful approach, where the reacting species are treated with a high-level quantum method while the surrounding solvent molecules are modeled using classical molecular mechanics. rsc.orgrsc.orgacs.org

This method was applied to the DABCO-catalyzed vinylogous Henry reaction to understand the significant rate acceleration observed when the reaction is performed "on-water" compared to organic solvents like methanol (B129727) (CH₃OH) and tetrahydrofuran (B95107) (THF). rsc.orgrsc.org The QM/MM Monte Carlo simulations successfully reproduced the experimental trend, showing a lower free energy of activation for the "on-water" reaction. rsc.orgrsc.org

| Solvent Condition | ΔG≠ (kcal/mol) |

|---|---|

| On-water | 41.6 |

| Methanol | 48.4 |

| THF | 51.7 |

Analysis of solute-solvent energy pair distributions and radial distribution functions revealed that the rate enhancement on water is due to stronger hydrogen bonding interactions that preferentially stabilize the polar transition state compared to the reactants. rsc.orgrsc.orgresearchgate.net

Prediction and Rationalization of Stereoselectivity in this compound Transformations

Many reactions involving this compound derivatives can generate chiral products, making the control of stereoselectivity a critical goal. Computational chemistry provides essential tools to understand and predict the stereochemical outcome of asymmetric reactions.

By modeling the transition states leading to different stereoisomers, chemists can determine which pathway is energetically favored. For instance, in an asymmetric vinylogous Michael-initiated ring closure (MIRC) reaction of this compound derivatives, the observed stereochemistry was rationalized by analyzing the proposed transition state. rsc.org The model suggests that the bifunctional catalyst orients the substrates in a specific manner to favor attack from one face, leading to the formation of one enantiomer over the other. rsc.org

Similarly, in the enantioselective vinylogous amination reaction, DFT calculations of the transition states (TS2a and TS2b) leading to the two possible enantiomers were performed. anu.edu.au A Non-Covalent Interactions (NCI) plot, which visualizes attractive and repulsive forces, helped to understand the subtle interactions within the transition state assembly that dictate the stereochemical preference. anu.edu.au These theoretical models are invaluable for rationalizing the success of a given chiral catalyst and for designing new, more effective catalysts for stereoselective transformations of 4-nitroisoxazoles. mdpi.com

Advanced Spectroscopic and Analytical Characterization in 4 Nitroisoxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 4-nitroisoxazole derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

In ¹H NMR spectra of this compound compounds, the proton on the isoxazole (B147169) ring typically appears as a singlet at a downfield chemical shift, for instance, at δ 9.37 ppm for 4-nitro-3-phenylisoxazole and δ 9.36 ppm for 3-(2-fluorophenyl)-4-nitroisoxazole. This significant downfield shift is attributed to the deshielding effect of the electron-withdrawing nitro group and the heterocyclic ring. Protons on substituents attached to the isoxazole ring exhibit characteristic chemical shifts and coupling patterns that are invaluable for confirming their identity and position. For example, in derivatives of 3,5-dimethyl-4-nitroisoxazole (B73060), the methyl groups give rise to sharp singlet signals. ias.ac.in

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the isoxazole ring in this compound derivatives show distinct signals. For example, in 4-nitro-3-phenylisoxazole, the isoxazole carbons appear at δ 164.0, 156.6, and 134.2 ppm in DMSO-d6. The specific chemical shifts are influenced by the substituents on the ring, allowing for detailed structural assignments. mdpi.com Two-dimensional NMR techniques, such as HSQC and HMBC, are often used to correlate proton and carbon signals, further solidifying the structural assignments of complex this compound derivatives. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-nitro-3-phenylisoxazole | CDCl₃ | 9.37 (s, 1H), 7.73–7.65 (m, 2H), 7.58–7.51 (m, 3H) | DMSO-d₆: 164.0, 156.6, 134.2, 131.3, 129.9, 129.0, 125.6 | |

| 3-(2-fluorophenyl)-4-nitroisoxazole | CDCl₃ | 9.36 (s, 1H), 7.62–7.54 (m, 2H), 7.32 (m, 1H), 7.25–7.21 (m, 1H) | DMSO-d₆: 163.9, 161.1, 159.1, 152.3, 134.1 (d, J = 8.2 Hz), 131.8, 125.5, 116.5 (d, J = 20.6 Hz), 113.9 (d, J = 14.4 Hz) | |

| (E)-3-Methyl-4-nitro-5-styrylisoxazole | CDCl₃ | 7.57 (d, J = 16.5 Hz, 1H), 7.50–7.39 (m, 3H), 7.29–7.19 (m, 3H), 2.38 (s, 3H) | 167.16, 156.14, 143.07, 134.42, 131.12, 129.17, 128.42, 110.95, 11.85 | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of the nitro group (NO₂). The nitro group exhibits two characteristic and strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1560–1500 cm⁻¹ and 1360–1300 cm⁻¹, respectively. spectroscopyonline.com The presence of a pair of intense peaks in these regions is a strong indicator of a nitro group. spectroscopyonline.com

Beyond the nitro group, other functional groups within this compound derivatives can be identified. For example, the C=N stretching vibration of the isoxazole ring and C=C stretching from any aromatic or vinyl substituents will also show characteristic absorptions. msu.edu The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for each specific derivative. msu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound compounds and for gaining insight into their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. acs.org

The fragmentation patterns observed in the mass spectra of this compound derivatives can be characteristic of the isoxazole ring and its substituents. For instance, the loss of the nitro group (NO₂) is a common fragmentation pathway. researchgate.net The fragmentation of the isoxazole ring itself can also provide structural clues. researchgate.netthieme-connect.com Analysis of these fragmentation patterns helps to confirm the proposed structure of a synthesized compound. acs.org

X-ray Crystallography for Definitive Structural and Stereochemical Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the precise arrangement of atoms and their stereochemistry. scielo.org.co For this compound derivatives that can be grown into suitable single crystals, this technique provides incontrovertible proof of their molecular structure.

X-ray diffraction studies have been used to confirm the structure of various this compound derivatives and their reaction products. researchgate.netresearchgate.netnih.gov This technique has been crucial in cases where spectroscopic data alone was insufficient for a conclusive structural assignment. The resulting crystal structures reveal detailed information about bond lengths, bond angles, and intermolecular interactions, which are vital for understanding the compound's properties and reactivity. scielo.org.conih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Evaluation (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic methods are essential for assessing the purity of synthesized this compound compounds and for determining the enantiomeric excess (ee) of chiral derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity analysis. figshare.comnih.gov

For chiral this compound derivatives, which are often the products of asymmetric synthesis, chiral HPLC is the method of choice for evaluating enantiomeric purity. unibo.it By using a chiral stationary phase (CSP), the enantiomers of a racemic mixture can be separated and quantified, allowing for the determination of the enantiomeric excess of the reaction product. mdpi.comacs.orgrsc.orgresearchgate.netrcsi.com This is a critical step in the development of enantioselective synthetic methodologies. acs.org

Future Perspectives and Emerging Research Directions in 4 Nitroisoxazole Chemistry

Development of Novel Catalytic Systems for High-Efficiency Transformations

The development of innovative and efficient catalytic systems is a cornerstone of modern organic synthesis, and the application of these systems to 4-nitroisoxazole transformations is a rapidly evolving area. The focus is on achieving high yields, excellent stereoselectivity, and operational simplicity.

Recent advancements include the use of chiral secondary amines as organocatalysts in cascade reactions. For instance, the reaction of this compound derivatives with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, has been shown to produce 1,2,3-trisubstituted cyclopropanes in yields of up to 98% and with high enantiopurity (up to 99% ee). researchgate.net Similarly, N-heterocyclic carbene (NHC) catalysis has been successfully employed in formal [4+2] cycloadditions of heterocyclic alkenes with azolium-dienolate intermediates generated from α-bromo-α,β-unsaturated aldehydes, affording heterocyclic cyclohexenones in good yields (around 90%) and with excellent stereocontrol. researchgate.net

Bifunctional catalysts are also proving to be highly effective. A chiral bifunctional thiourea (B124793) catalyst has been utilized for the asymmetric Michael addition of 2-(trifluoromethyl)oxazol-5(2H)-one to 4-nitro-5-styrylisoxazoles, yielding products with adjacent CF3-substituted stereocenters in high yields (up to 94%) and excellent stereoselectivities. researchgate.net Furthermore, the combination of different catalysts in one-pot reactions is a promising strategy. For example, a tandem grinding process using pyrrolidine (B122466) and Et3N as catalysts facilitates the sequential aldol (B89426) condensation and Michael addition of aromatic aldehydes, 3,5-dimethyl-4-nitroisoxazole (B73060), and activated methylene (B1212753) compounds to produce 3,4,5-trisubstituted isoxazoles efficiently. rsc.org

Heterogeneous catalysts are also gaining traction due to their ease of separation and reusability. Nano-titania (TiO2 NPs) has been demonstrated as an effective and recyclable catalyst for the solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles. ias.ac.in This method offers high yields and the catalyst can be reused for up to four cycles without a significant loss of activity. ias.ac.in

Table 1: Examples of Novel Catalytic Systems for this compound Transformations

| Catalytic System | Reaction Type | Product | Yield | Stereoselectivity | Citation |

| Chiral Secondary Amine | Asymmetric Cascade Reaction | 1,2,3-Trisubstituted Cyclopropanes | Up to 98% | Up to 99% ee | researchgate.net |

| N-Heterocyclic Carbene (NHC) | Formal [4+2] Cycloaddition | Heterocyclic Cyclohexenones | ~90% | dr > 20/1, 70-99% ee | researchgate.net |

| Chiral Bifunctional Thiourea | Asymmetric Michael Addition | CF3-Substituted Hetero-Quaternary Compounds | Up to 94% | Up to 99% ee, >20:1 dr | researchgate.net |

| Pyrrolidine / Et3N (Tandem Grinding) | Aldol Condensation / Michael Addition | 3,4,5-Trisubstituted Isoxazoles | High | Not Applicable | rsc.org |

| Nano-Titania (TiO2 NPs) | Solvent-Free Condensation | 3-Methyl-4-nitro-5-styrylisoxazoles | Excellent | Not Applicable | ias.ac.in |

Exploration of Unprecedented Reactivity Modes for Structural Diversification

The unique electronic properties of the this compound ring system allow for a variety of reactivity modes, which are being actively explored to generate diverse and complex molecular structures. The presence of the nitro group at the 4-position significantly influences the reactivity of adjacent substituents. researchgate.net

One notable area of exploration is the vinylogous reactivity of 3,5-dialkyl-4-nitroisoxazoles. The methyl or methylene group at the 5-position can be deprotonated to form a carbanion, which can then participate in a range of reactions, including Knoevenagel condensations, vinylogous nitroaldol (Henry-type) reactions, Mannich reactions, and Michael additions. researchgate.net The resulting unsaturated systems are valuable precursors for further transformations like cycloadditions, epoxidations, and dihydroxylations. researchgate.net

A significant breakthrough is the application of 3,5-dimethyl-4-nitroisoxazole as a vinylogous pronucleophile in the allylic-allylic alkylation of Morita-Baylis-Hillman (MBH) carbonates. nih.govacs.org This reaction, conducted under nucleophilic catalysis with dimeric cinchona alkaloids, provides excellent enantiocontrol and opens a new route to dicarboxylic acid derivatives, as the isoxazole (B147169) moiety can be converted to a carboxylic acid group. nih.govacs.org

Furthermore, the concept of a "vinylogous nitro-haloform reaction" has been introduced, where the this compound system undergoes a regioselective amination via a 4-nitro-5-trihalomethyl derivative. acs.org This novel transformation extends the classic haloform reactivity to an aromatic system and provides a new method for the N-protection of amines. acs.org

Researchers have also developed a direct vinylogous cross-dehydrogenative coupling (CDC) reaction of N-aryl tetrahydroisoquinolines with 3,5-dialkyl-4-nitroisoxazoles. rsc.org This copper-catalyzed reaction uses air as the oxidant and water as the solvent, providing an environmentally friendly pathway to medicinally relevant isoxazole-substituted tetrahydroisoquinoline derivatives. rsc.org

Integration into Modern Sustainable Chemical Syntheses

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the use of this compound in sustainable syntheses is a growing research area. Key aspects include the use of environmentally benign solvents, catalyst-free conditions, and the development of atom-economical reactions.

A notable example of sustainable synthesis is the use of solvent-free grinding for the preparation of 3-methyl-4-nitro-5-styrylisoxazoles. rsc.orgresearchgate.net This mechanochemical approach not only eliminates the need for solvents but also simplifies the workup procedure. rsc.orgresearchgate.net The use of recyclable heterogeneous catalysts, such as nano-titania, further enhances the green credentials of these syntheses. ias.ac.in The reusability of the catalyst for up to four cycles with minimal loss of activity highlights its sustainability. ias.ac.in

Water is an ideal solvent for green chemistry, and researchers have successfully developed reactions involving this compound in aqueous media. The direct vinylogous cross-dehydrogenative coupling (CDC) reaction of N-aryl tetrahydroisoquinolines with 3,5-dialkyl-4-nitroisoxazoles catalyzed by CuBr is performed in water with air as the oxidant, making it a highly environmentally benign process. rsc.org Catalyst-free reactions in water have also been reported, such as the synthesis of isoxazole-spirooxindole-tetrahydrothiophene hybrids. researchgate.net

The development of one-pot tandem reactions also contributes to sustainability by reducing the number of purification steps and minimizing waste. The tandem grinding strategy for the synthesis of 3,4,5-trisubstituted isoxazoles is a prime example of this approach. rsc.org

Table 2: Green Chemistry Metrics for the Synthesis of 3-methyl-4-nitro-5-styrylisoxazoles

| Green Chemistry Metric | Value | Significance | Citation |

| Atom Economy | High | Indicates efficient incorporation of reactant atoms into the final product. | ias.ac.in |

| Reaction Mass Efficiency (RME) | High | Reflects the efficiency of mass conversion from reactants to product. | ias.ac.in |

| E-factor | Low | A low value signifies less waste generation. | ias.ac.in |

| Process Mass Intensity | Low | Indicates a more sustainable process with less overall mass usage. | ias.ac.in |

Design of Next-Generation Synthetic Methodologies Utilizing this compound Scaffolds

The this compound scaffold is being increasingly recognized as a versatile platform for the design of novel synthetic methodologies aimed at constructing complex and biologically relevant molecules. Its ability to act as a precursor to various functional groups makes it a valuable tool in diversity-oriented synthesis.

One emerging area is the use of this compound derivatives in Michael-initiated ring closure (MIRC) reactions. An organocatalytic asymmetric direct vinylogous MIRC reaction of this compound derivatives with 3-isopropylidene oxindoles has been developed to produce densely substituted and highly enantioenriched spirocyclopropyl oxindoles. nih.govacs.org This methodology has shown potential in the synthesis of inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRT). nih.gov

The development of cascade reactions involving 4-nitroisoxazoles is another key focus. An asymmetric organocatalytic cascade reaction of a this compound derivative with α,β-unsaturated aldehydes leads to the formation of 1,2,3-trisubstituted cyclopropanes with high stereocontrol. researchgate.netresearchgate.net This approach allows for the rapid construction of complex molecular frameworks from simple starting materials.

Furthermore, the this compound moiety is being incorporated into the design of energetic materials. A series of novel biheterocyclic energetic materials incorporating the this compound scaffold has been synthesized, demonstrating excellent thermal stability and good detonation velocities while maintaining insensitivity to friction. nih.govfigshare.com This represents the first instance of incorporating this scaffold into high-energy materials. nih.gov

The development of straightforward functionalization protocols for the isoxazole ring is also crucial. An efficient method for the aromatic nucleophilic substitution of the nitro group with various nucleophiles has been established, offering excellent chemical yields and broad substrate scope under mild conditions. researchgate.net This allows for the late-stage functionalization of the isoxazole core, providing access to a wide range of derivatives.

常见问题

Q. What are the standard synthetic routes for 4-nitroisoxazole, and how do reaction conditions influence yield and purity?

this compound is synthesized via two primary methods: (1) heterocyclization of nitro-substituted precursors (e.g., nitroacetylene with three-atom components) and (2) direct nitration of isoxazole derivatives using nitric acid or mixed acid systems. Reaction regioselectivity and yield depend on substituent electronic effects, solvent choice (e.g., ethanol vs. DMSO), and temperature control. For example, nitration of 5-substituted isoxazoles favors 4-nitro products when electron-withdrawing groups stabilize the transition state . Optimization requires monitoring by TLC and purification via column chromatography or recrystallization (water-ethanol mixtures).

Q. How can researchers confirm the structural integrity of this compound derivatives using spectroscopic methods?

Key techniques include:

- IR spectroscopy : Identify nitro (1530–1350 cm⁻¹) and isoxazole ring (1710 cm⁻¹ for C=O in related analogs) vibrations .

- NMR : H NMR shows aromatic protons at δ7.2–7.8 ppm for phenyl substituents, while C NMR confirms nitrile or nitro carbon environments .

- Mass spectrometry : HRMS provides molecular ion peaks and fragmentation patterns to verify substituent positioning .

Q. What safety protocols are critical when handling this compound and its intermediates?

- PPE : Use nitrile gloves, chemical-resistant suits, and P95/P2 respirators to avoid dermal/ocular exposure and inhalation of particulates .

- Ventilation : Work in fume hoods to mitigate volatile byproducts (e.g., acetic anhydride in acetylation reactions) .

- Waste disposal : Neutralize acidic/basic residues before disposal; avoid drain contamination due to potential environmental toxicity .

Advanced Research Questions

Q. What strategies address contradictions in spectral data for isomeric this compound derivatives?

Discrepancies in IR/NMR data (e.g., unexpected C=O band shifts) may arise from tautomerism or competing reaction pathways. Resolve via:

- Comparative analysis : Synthesize reference isomers (e.g., via regioselective cycloadditions) .

- Computational modeling : DFT calculations (B3LYP/6-311G(d)) predict vibrational frequencies and NMR chemical shifts to validate experimental data .

- X-ray crystallography : Definitive structural confirmation for crystalline derivatives (e.g., pyrazolyl analogs) .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Organocatalytic methods enable stereocontrol:

- Vinylogous Michael additions : Use chiral squaramide catalysts (e.g., 10 mol%) with this compound as a dipolarophile, achieving up to 94% enantiomeric excess (ee) at 0°C .

- Cyclopropanation : Employ N-heterocyclic carbenes (NHCs) for [4+2] cycloadditions, where electron-donating substituents at position 5 enhance enantiopurity .

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

The nitro group acts as a strong electron-withdrawing group, polarizing the isoxazole ring and directing cycloadditions to the C-5 position. Kinetic studies and DFT analyses reveal a one-step [2+3] mechanism with nitroacetylene as the dipolarophile, where transition-state stabilization by nitro conjugation dictates regioselectivity .

Q. How do substituent effects influence the biological activity of this compound-based compounds?

- Antimicrobial activity : 5-Arylazo derivatives exhibit enhanced activity against Gram-positive bacteria due to improved membrane penetration .

- SAR studies : Electron-withdrawing groups (e.g., Cl, NO₂) at position 3 increase metabolic stability, while bulky substituents at position 5 reduce cytotoxicity .

Methodological Considerations

Q. What analytical workflows resolve conflicting thermodynamic data for this compound reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。